Inostamycin A (sodium salt) is a bioactive compound derived from the culture fluid of the Streptomyces species MH816-AF15. It has garnered attention for its potential anticancer properties and its role as an inhibitor of specific enzymatic activities related to phosphatidylinositol turnover. The compound is classified as a bacterial metabolite and is primarily recognized for its inhibitory effects on cytidine diphosphate-diacylglycerol:inositol transferase, which plays a critical role in cellular signaling pathways.
Inostamycin A is isolated from Streptomyces sp. MH816-AF15, a genus known for producing various bioactive compounds, including antibiotics and anticancer agents. The extraction process typically involves culturing the bacteria in specific media, followed by purification steps to isolate the desired compound .
Inostamycin A belongs to the class of natural products known as secondary metabolites. These compounds are not directly involved in the normal growth, development, or reproduction of organisms but have significant ecological roles and pharmacological applications.
The synthesis of Inostamycin A (sodium salt) can be achieved through various methods, primarily focusing on fermentation processes involving Streptomyces species. The compound is typically produced by culturing the bacteria under optimized conditions that promote the biosynthesis of secondary metabolites.
Inostamycin A (sodium salt) has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 722.93 g/mol. The sodium salt form enhances its solubility in various solvents, making it more accessible for biological assays.
Inostamycin A primarily acts as an inhibitor of cytidine diphosphate-diacylglycerol:inositol transferase. This inhibition affects the inositol phospholipid turnover pathway, leading to alterations in cellular signaling.
The mechanism of action of Inostamycin A involves its role as an inhibitor of phosphatidylinositol turnover:
Inostamycin A (sodium salt) has several scientific applications:
Inostamycin A (sodium salt) was first isolated from the fermentation broth of Streptomyces species MH816-AF15. This actinobacterial strain was identified as the natural producer of the compound during systematic screening for bioactive microbial metabolites. The discovery emerged from efforts to characterize novel antitumor agents derived from soil-derived Streptomyces, a genus historically prolific in generating pharmacologically significant molecules. Initial reports documented its isolation and preliminary structural characterization, highlighting its complex polyketide-derived architecture. Unlike many polyether ionophores discovered in the mid-20th century, Inostamycin A emerged more recently, reflecting continued interest in microbial natural products as sources of biologically active scaffolds. Its sodium salt form enhances solubility for experimental applications, facilitating subsequent mechanistic studies [2].
Table 1: Fundamental Characteristics of Inostamycin A (Sodium Salt)
Property | Value/Description |
---|---|
Natural Source | Streptomyces sp. MH816-AF15 |
Molecular Formula | C₃₈H₆₇O₁₁Na |
Molecular Weight | 722.933 g/mol |
CAS Number (Sodium Salt) | 1884611-95-3 |
Key Functional Groups | Tetronic acid, multiple ether rings, carboxylate |
Primary Solvents | Dimethyl sulfoxide, Dimethylformamide, Chloroform |
Aqueous Solubility | Poor |
Inostamycin A belongs to the polyether ionophore class of natural products, characterized structurally by multiple cyclic ethers (tetrahydrofuran and tetrahydropyran rings), alkyl substituents, and a terminal carboxylic acid group critical for cation coordination. Functionally, polyether ionophores act as lipid-soluble transporters of metal cations (e.g., Na⁺, K⁺, Ca²⁺) across biological membranes via formation of lipophilic complexes. This transport disrupts cellular ion gradients. While sharing the core polyether backbone with ionophores like monensin, salinomycin, and lasalocid, Inostamycin A exhibits distinct structural features. Most notably, it incorporates a tetronic acid moiety—a five-membered lactone ring with an enolizable β-diketone-like system—instead of the more common terminal carboxylic acid solely engaged in cation binding. This tetronic acid group plays a pivotal role in its unique mechanism of action targeting phosphatidylinositol metabolism, differentiating it from ionophores primarily disrupting pH or ion homeostasis for antibacterial or anticoccidial purposes [4] [6] [7].
Table 2: Comparative Structural Features of Inostamycin A and Representative Polyether Ionophores
Ionophore | Core Rings | Cation Binding Group | Characteristic Structural Motif | Primary Bioactivity Focus |
---|---|---|---|---|
Inostamycin A | Multiple THF/THP | Tetronic acid | Chlorinated spiroketal (in analogs) | Anticancer |
Monensin | Multiple THF/THP | Carboxylic acid | Linear polyether chain | Antibacterial/Anticoccidial |
Salinomycin | Spiroketal system | Carboxylic acid | Spiro-connected tetrahydropyran rings | Anticoccidial/Anticancer |
Lasalocid A | Aromatic moiety | Carboxylic acid | Benzene ring fused to polyether chain | Antibacterial/Anticoccidial |
Nigericin | Multiple THF | Carboxylic acid | Resembles monensin | Antibacterial |
THF = Tetrahydrofuran; THP = Tetrahydropyran
Inostamycin A holds significant research interest primarily due to its potent and specific inhibition of phosphatidylinositol (PI) biosynthesis, a pathway fundamental to cellular signaling and cancer biology. Unlike classical cytotoxic polyether ionophores (e.g., salinomycin's activity against cancer stem cells), Inostamycin A directly targets cytidine 5'-diphosphate-1,2-diacyl-sn-glycerol (CDP-DG):myo-inositol 3-phosphatidyltransferase (CDP-diacylglycerol—inositol 3-phosphatidyltransferase), commonly known as phosphatidylinositol synthase (PIS). This enzyme catalyzes the committed step in PI synthesis: the transfer of myo-inositol to CDP-diacylglycerol to form phosphatidylinositol. PI serves as the essential precursor for phosphatidylinositol phosphates (PIP, PIP₂, PIP₃), which are crucial secondary messengers in growth factor signaling (e.g., EGFR, VEGFR), cell proliferation, survival, and motility pathways often hyperactivated in cancer. By selectively inhibiting PI synthesis at low concentrations (IC₅₀ ≈ 0.02 μg/ml against PIS in vitro), Inostamycin A disrupts these downstream oncogenic signaling cascades, positioning it as a unique chemical probe and potential therapeutic agent targeting lipid metabolism in malignancies [2] [3].
Furthermore, its ability to induce cell cycle arrest in the G₁ phase and suppress malignant phenotypes—such as invasion and angiogenesis—by modulating key effectors like cyclin D1, phosphorylated retinoblastoma protein (pRb), matrix metalloproteinases (MMP-2, MMP-9), and vascular endothelial growth factor (VEGF) responses, provides a multifaceted mechanism against tumor progression and metastasis. This distinguishes its action from broad-spectrum cytotoxic agents and aligns it with strategies aimed at "cancer dormant therapy"—suppressing tumor growth and spread without necessarily inducing immediate massive cell death, thereby prolonging "time to progression." Its activity extends to overcoming multidrug resistance in cancer cells, evidenced by its potentiation of taxol and colchicine cytotoxicity. Research on Inostamycin A thus bridges critical areas of cell biology (phosphoinositide signaling, cell cycle regulation, invasion/motility) and oncology (targeting tumor growth, metastasis, angiogenesis, and drug resistance) [2] [3] [9].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3